1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by a long polyether chain and a pyrrole ring. This compound is notable for its unique structure, which includes multiple ether linkages and an amino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a polyether amine with a pyrrole-2,5-dione derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, nitro compounds, and reduced polyether amines .
Scientific Research Applications
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. This interaction is mediated by the amino group and the polyether chain, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
- tert-Butyl 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- tert-Butyl (29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate
Uniqueness
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is unique due to its extended polyether chain and the presence of a pyrrole ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H44N2O11 |
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Molecular Weight |
536.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H44N2O11/c25-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-30-6-4-26-23(27)1-2-24(26)28/h1-2H,3-22,25H2 |
InChI Key |
ZUOPWSXQAJXLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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